4-(3-bromo-4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Overview
Description
4-(3-bromo-4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a brominated phenyl group and a tetrahydroquinoline core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methylbenzaldehyde and cyclohexanone.
Condensation Reaction: The first step involves a condensation reaction between 3-bromo-4-methylbenzaldehyde and cyclohexanone in the presence of a base such as sodium hydroxide to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the tetrahydroquinoline core.
Oxidation: The final step involves the oxidation of the tetrahydroquinoline intermediate to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromo-4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives with different degrees of saturation.
Scientific Research Applications
4-(3-bromo-4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its quinoline core, which is known for antimicrobial, antiviral, and anticancer activities.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Material Science: Quinoline derivatives are explored for their electronic properties and potential use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 4-(3-bromo-4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the biological context. The brominated phenyl group and the quinoline core can interact with these targets through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-(4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-(3-chloro-4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione: Contains a chlorine atom instead of bromine, potentially altering its chemical properties.
4-(3-bromo-4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione: Similar structure but with different substituents on the phenyl ring.
Uniqueness
The presence of the bromine atom in this compound makes it unique compared to its analogs. Bromine can influence the compound’s electronic properties, reactivity, and interactions with biological targets, potentially leading to distinct biological activities and applications.
Properties
IUPAC Name |
4-(3-bromo-4-methylphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-9-5-6-10(7-12(9)17)11-8-15(20)18-13-3-2-4-14(19)16(11)13/h5-7,11H,2-4,8H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYWXUFHHYPHDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CC(=O)NC3=C2C(=O)CCC3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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